Product packaging for Ethyl 4-cyano-3-methylbut-3-enoate(Cat. No.:CAS No. 66066-39-5)

Ethyl 4-cyano-3-methylbut-3-enoate

Cat. No.: B1524673
CAS No.: 66066-39-5
M. Wt: 153.18 g/mol
InChI Key: WMCPTBJPTGUIFX-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within the Cyano-Enoate Family

Ethyl 4-cyano-3-methylbut-3-enoate belongs to the cyano-enoate family, a class of organic compounds characterized by the presence of both a cyano (C≡N) group and an ester (COOR) functionality conjugated with a carbon-carbon double bond. fiveable.me The systematic IUPAC name for this compound is ethyl (3E)-4-cyano-3-methyl-3-butenoate. sigmaaldrich.com The "(3E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

The structure incorporates several key functional groups that dictate its reactivity. The α,β-unsaturated system, where the carbon-carbon double bond is conjugated with the electron-withdrawing cyano and ester groups, makes the β-carbon susceptible to nucleophilic attack via Michael addition. fiveable.me The nitrile group itself is a versatile functional handle that can be transformed into various other groups such as amines, carboxylic acids, and aldehydes. researchgate.netresearchgate.net The ethyl ester provides a site for hydrolysis or transesterification reactions.

Interactive Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H11NO2
Molecular Weight 153.181 g/mol
CAS Number 66066-39-5
IUPAC Name ethyl (3E)-4-cyano-3-methyl-3-butenoate
SMILES CCOC(=O)CC(C)=CC#N
InChIKey WMCPTBJPTGUIFX-UHFFFAOYSA-N
Physical Form Liquid
Topological Polar Surface Area 50.1 Ų
Rotatable Bond Count 4

Data sourced from multiple chemical databases. sigmaaldrich.commatrix-fine-chemicals.comguidechem.com

Historical Development and Evolution of Related α,β-Unsaturated Esters and Nitriles in Organic Synthesis

The development of synthetic methodologies involving α,β-unsaturated esters and nitriles has been a cornerstone of organic chemistry for decades. These compounds are recognized as pivotal intermediates due to their inherent reactivity and ability to participate in a wide array of chemical transformations.

Historically, reactions such as the Knoevenagel condensation and the Wittig reaction have been instrumental in the synthesis of α,β-unsaturated esters and nitriles. organic-chemistry.org These classic reactions paved the way for the construction of carbon-carbon double bonds with a high degree of control over stereochemistry.

More recent advancements have focused on developing more efficient and atom-economical methods. For instance, cross-metathesis reactions catalyzed by Grubbs' catalysts have emerged as a powerful tool for the synthesis of α,β-unsaturated aldehydes and nitriles. qub.ac.uk Additionally, palladium-catalyzed α,β-dehydrogenation of saturated esters and nitriles provides a direct route to their unsaturated counterparts. organic-chemistry.org

The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, has also been extensively studied and refined. organic-chemistry.org The development of asymmetric versions of this reaction has been particularly significant, enabling the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

The versatility of the nitrile group has also been a major focus of research. Its ability to be converted into a wide range of other functional groups has made it an invaluable synthon in organic synthesis. researchgate.netresearchgate.net

Fundamental Significance as a Modular Building Block in Advanced Synthetic Endeavors

This compound serves as a prime example of a modular building block in modern organic synthesis. Its multifunctionality allows for its participation in a variety of synthetic strategies, leading to the construction of diverse and complex molecular scaffolds.

The presence of both a nucleophilic center (the α-carbon of the ester) and electrophilic centers (the β-carbon of the enoate system and the carbon of the nitrile group) allows for a rich and varied reaction chemistry. nih.govwikipedia.org This dual reactivity is a key feature of its utility as a synthetic intermediate.

A significant application of related cyano-containing building blocks is in the synthesis of pharmaceuticals. For example, ethyl (R)-4-cyano-3-hydroxybutyrate, a derivative of the title compound, is a crucial intermediate in the synthesis of the cholesterol-lowering drug atorvastatin. google.comrsc.orgsigmaaldrich.com This highlights the importance of the cyano group as a precursor to other functionalities in the construction of medicinally relevant molecules. The synthesis of this chiral hydroxy cyanobutyrate often employs enzymatic methods, showcasing the integration of biocatalysis in modern organic synthesis. google.comrsc.orggoogle.com

Furthermore, the α,β-unsaturated nitrile moiety is a key component in the synthesis of various heterocyclic compounds. fiveable.me The reactivity of this system allows for its participation in cycloaddition reactions and other annulation strategies to form ring systems that are prevalent in natural products and pharmaceuticals.

The ability to selectively manipulate the different functional groups within this compound underscores its role as a versatile platform for molecular elaboration. Chemists can strategically target the ester, the nitrile, or the unsaturated system to build molecular complexity in a controlled and predictable manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1524673 Ethyl 4-cyano-3-methylbut-3-enoate CAS No. 66066-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyano-3-methylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCPTBJPTGUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699273
Record name Ethyl 4-cyano-3-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66066-39-5
Record name Ethyl 4-cyano-3-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of Ethyl 4 Cyano 3 Methylbut 3 Enoate

Classical Retrosynthetic Strategies and Forward Synthesis Approaches

Classical methods for synthesizing this but-3-enoate (B1239731) derivative primarily rely on well-established reaction mechanisms, including condensation and elimination reactions.

The Knoevenagel condensation is a cornerstone in the synthesis of Ethyl 4-cyano-3-methylbut-3-enoate. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org Variants such as the Domino-Knoevenagel reaction, which combines multiple transformations in a single synthetic operation, offer enhanced efficiency. rsc.orgresearchgate.net

A variety of catalyst systems can be employed to facilitate the Knoevenagel condensation. Weakly basic amines like piperidine (B6355638) are commonly used to avoid the self-condensation of the carbonyl reactant. wikipedia.org Ionic liquids, such as 2-hydroxyethylammonium acetate (B1210297) and 1-methoxyethyl-3-methylimidazolium trifluoroacetate, have emerged as effective and often environmentally friendlier catalysts and solvents. tandfonline.comaston.ac.uk The use of these ionic liquids can lead to good to excellent yields under mild conditions, sometimes even at room temperature and in the absence of other solvents. tandfonline.comaston.ac.uk Other catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO), often promoted by a hydroxy-functionalized ionic liquid. rsc.orgrsc.org

Catalyst SystemReaction ConditionsYieldReference
2-Hydroxyethylammonium acetateRoom temperature, solvent-freeGood to excellent tandfonline.com
1-Methoxyethyl-3-methylimidazolium trifluoroacetateRoom temperature, solvent-freeGood to excellent aston.ac.uk
DABCO / N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)50 °C, in waterGood to excellent (83-99%) rsc.org
PiperidineEthanol (B145695)Not specified wikipedia.org
Diisopropylethylammonium acetate (DIPEAc)Not specifiedExcellent scielo.org.mx

The Knoevenagel condensation for preparing substituted butenoates typically involves the reaction between an active methylene (B1212753) compound and a carbonyl compound. For the synthesis of this compound, a key precursor is ethyl cyanoacetate (B8463686), which provides the cyano and ethyl ester functionalities. orgsyn.org The methyl group and the double bond are introduced via the carbonyl reactant, which in this case would be acetone (B3395972) or a related ketone. The reaction is broadly applicable to a range of aldehydes and ketones. wikipedia.orgaston.ac.uk For instance, various aromatic aldehydes can be condensed with ethyl cyanoacetate to produce the corresponding α,β-unsaturated products. tandfonline.comrsc.org

Carbonyl PrecursorActive Methylene PrecursorProductReference
AcetoneEthyl CyanoacetateThis compound wikipedia.org
Various Aromatic AldehydesEthyl CyanoacetateSubstituted ethyl 2-cyanoacrylates tandfonline.comrsc.org
2-MethoxybenzaldehydeThiobarbituric acidSubstituted enone wikipedia.org

Elimination reactions provide another strategic route to the but-3-enoate scaffold. numberanalytics.com These reactions involve the removal of two substituents from adjacent carbon atoms to form a double bond. numberanalytics.com The two primary mechanisms are the unimolecular E1 reaction and the bimolecular E2 reaction. numberanalytics.comyoutube.com For instance, a suitable precursor, such as a β-hydroxy ester or a γ-halo ester, can undergo dehydration or dehydrohalogenation, respectively, to yield the desired α,β-unsaturated product. The choice of base and reaction conditions is crucial in directing the outcome and regioselectivity of the elimination. libretexts.org For example, treatment of a 3-hydroxy ester with a dehydrating agent like phosphorus oxychloride in pyridine (B92270) can induce elimination. libretexts.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently detailed, related structures are accessible through such strategies. For example, MCRs involving ethyl cyanoacetate, an aldehyde, and another nucleophile can lead to highly substituted cyano-containing products. beilstein-journals.orgscielo.org.mx The initial step often involves a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. beilstein-journals.org

Knoevenagel Condensation Reactions and Variants (e.g., Domino-Knoevenagel)

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable methods. In the context of this compound synthesis, this translates to the use of greener catalysts and reaction media. As mentioned, ionic liquids serve as recyclable, non-volatile solvents and catalysts, reducing the reliance on traditional organic solvents. aston.ac.ukarkat-usa.org Furthermore, solvent-free reaction conditions, often facilitated by catalysts like 2-hydroxyethylammonium acetate or magnetically separable silica (B1680970), represent a significant advancement in green chemistry. rsc.orgtandfonline.com Biocatalysis, using enzymes like halohydrin dehalogenases, has also been explored for the synthesis of related chiral building blocks, such as ethyl (R)-4-cyano-3-hydroxybutyrate, highlighting a move towards highly selective and environmentally benign processes. google.comrsc.orggoogle.com

Catalytic Strategies for Efficient Synthesis

Catalysis is central to the efficient synthesis of complex organic molecules. For this compound and its analogues, catalytic approaches offer pathways that are often more selective and efficient than stoichiometric methods. These strategies fall into several key categories, including organocatalysis, metal-mediated processes, and biocatalysis.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. youtube.com While specific organocatalytic routes to this compound are not extensively documented, the principles of this field offer potential pathways. Chiral organocatalysts are designed to create a specific chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

Strategies in organocatalysis often involve the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. youtube.comyoutube.com For instance, chiral primary or secondary amines can catalyze reactions of aldehydes and ketones. youtube.com In the context of nitrile synthesis, researchers have developed organocatalytic asymmetric cyanosilylation of nitroalkenes, demonstrating the potential to form new carbon-cyanide bonds with high stereocontrol. nih.gov The development of highly reactive catalysts has also enabled the activation of simple olefins, a domain previously dominated by transition metals, opening new avenues for asymmetric synthesis. youtube.com

Transition-metal catalysis is a cornerstone of modern organic synthesis, and nickel-catalyzed hydrocyanation represents a primary method for preparing nitriles from unsaturated precursors. wikipedia.org The hydrocyanation of allenes, in particular, provides a direct route to allylic nitriles, the structural class to which this compound belongs. rsc.orgbohrium.com The reaction involves the addition of a hydrogen and a cyanide group across one of the C=C double bonds of the allene.

The general mechanism for the nickel-catalyzed hydrocyanation of an alkene involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene insertion into the nickel-hydride bond and subsequent reductive elimination of the nitrile product. youtube.comwikipedia.org A significant challenge in the hydrocyanation of unsymmetrical allenes is controlling regioselectivity, as the addition can occur at different positions to yield up to four potential products. rsc.orgnih.gov

Research has shown that high regioselectivity can be achieved through careful selection of ligands. Nickel(0) catalysts paired with specific phosphite (B83602) or phosphine (B1218219) ligands have been developed to selectively produce branched β,γ-unsaturated nitriles. uni-freiburg.de For example, a Ni(0)/Biphephos catalytic system has been successfully applied to the hydrocyanation of terminal allenes, tolerating a variety of functional groups such as esters. uni-freiburg.de The hydrocyanation of 1,1-disubstituted allenes using this approach can construct allylic nitriles that contain quaternary carbon centers. rsc.orgbohrium.com

Catalyst SystemAllene Substrate TypeKey FeaturesYieldRef.
Ni(cod)₂ / Biphephos1,1-disubstituted & monosubstituted allenesHigh regioselectivity for branched nitrile; tolerates esters, iodides.up to 96% uni-freiburg.de
Ni(cod)₂ / DTBM-SegphosAliphatic allenesExcellent regioselectivity; constructs quaternary centers.Good rsc.orgbohrium.com
Ni(0) / TADDOL-based bisphosphite1,1-disubstituted allenesAsymmetric hydrocyanation; produces enantiomerically enriched nitriles.up to 99% uni-freiburg.de
IPrCuCl / DIBAL-H, then TsCNDi- and trisubstituted allenesFormal hydrocyanation; excellent E-selectivity.up to 99% nih.gov

This table summarizes various metal-catalyzed systems for the hydrocyanation of allenes, a key reaction for synthesizing allylic nitriles.

An asymmetric version of this reaction has also been explored, where chiral ligands are used to induce enantioselectivity. wikipedia.orguni-freiburg.de For instance, a catalytic system using a TADDOL-based bisphosphite ligand has achieved enantioselectivities up to 86% in the synthesis of branched quaternary allylic nitriles. uni-freiburg.de

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. acs.org While not leading directly to the target enoate, a prominent example in the synthesis of a closely related and valuable chiral building block, ethyl (R)-4-cyano-3-hydroxybutanoate, is the use of halohydrin dehalogenase (HHDH). google.comrsc.org This enzyme catalyzes the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate into the desired (R)-cyano-hydroxy ester via a two-step intramolecular process involving an epoxide intermediate. google.com

This enzymatic method is notable for its high stereoselectivity, often achieving an optical purity (e.e.) greater than 99%. google.comrsc.org The reaction is typically carried out in an aqueous buffer at mild pH (around 7.0-7.5) and moderate temperatures (30-40 °C). google.com Researchers have identified and characterized novel halohydrin dehalogenases, such as HHDH-PL from Parvibaculum lavamentivorans DS-1, which show high activity towards the substrate. rsc.org Optimization of reaction conditions, including substrate concentration and pH control, has enabled high conversion rates and yields. rsc.org

Enzyme SourceSubstrateProductKey ConditionsYieldEnantiomeric Excess (e.e.)Ref.
Halohydrin dehalogenase (HHEC)Ethyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoatepH ≈ 7, 40 °C, aqueous phase67.13%99% google.com
HHDH-PL (P. lavamentivorans DS-1)Ethyl (S)-4-chloro-3-hydroxybutanoateEthyl (R)-4-cyano-3-hydroxybutanoatepH and temp. optimized, whole cell catalysis85%>99% rsc.org
Halohydrin dehalogenase (E. coli)Methyl (R)-4-cyano-3-hydroxybutyrateEthyl (R)-4-cyano-3-hydroxybutyratepH 7-7.5, enzyme added in two batches-- google.com

This table presents data on the biocatalytic synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate using various halohydrin dehalogenases.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for scalability, safety, and process control compared to traditional batch chemistry. youtube.com The precise control over parameters like temperature, pressure, and reaction time can lead to higher yields and purities. rsc.org

For nitrile synthesis, continuous-flow protocols have been developed that could be adapted for the production of this compound. One such method involves the direct conversion of carboxylic acids to nitriles using acetonitrile (B52724) as both a solvent and reagent under high-temperature and high-pressure conditions, obviating the need for a catalyst. nih.govresearchgate.net Other approaches have focused on the oxidative dehydrogenation of amines to nitriles using solid catalysts in a continuous flow setup. dtu.dk The application of flow chemistry is particularly advantageous for reactions involving hazardous reagents, such as cyanide sources. On-demand generation and immediate consumption of toxic intermediates within a closed flow system can dramatically improve the safety profile of the process. youtube.comrsc.org

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free Conditions, Atom Economy, Waste Reduction)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com Several of the methodologies for synthesizing nitriles align with these principles.

Atom Economy : Developed by Barry Trost, this principle seeks to maximize the incorporation of all reactant materials into the final product. acs.org Addition reactions, such as the hydrocyanation of an allene, are inherently atom-economical as they, in theory, incorporate all atoms from the reactants into the product, generating no byproducts. uni-freiburg.deyoutube.com This is a significant advantage over substitution reactions that generate stoichiometric waste salts.

Catalysis : The use of catalysts (metal, organo-, or bio-) is a core tenet of green chemistry. youtube.com Catalysts are used in small quantities and can perform a reaction many times, minimizing waste compared to stoichiometric reagents. youtube.com Enzymes, in particular, operate under mild conditions (room temperature, neutral pH, aqueous solvents), reducing energy consumption and avoiding the need for harsh chemicals. acs.org

Safer Reagents : A major green chemistry challenge in nitrile synthesis is avoiding the use of highly toxic hydrogen cyanide (HCN) gas. wiley.com Modern metal-catalyzed hydrocyanation methods often employ safer, manageable HCN precursors, such as acetone cyanohydrin or isocyanides, which generate HCN in situ. uni-freiburg.deacs.org Biocatalytic methods that use sodium cyanide in aqueous solution also represent a safer alternative to handling gaseous HCN. google.com

Waste Reduction : Biocatalytic routes can significantly reduce waste. For example, the enzymatic synthesis of chiral intermediates avoids the large quantities of inorganic salts produced during conventional chemical hydrolysis. google.com

Control of Regioselectivity and Stereoselectivity in Synthesis

For a molecule like this compound, which has a trisubstituted double bond, controlling both regioselectivity and stereoselectivity is paramount to obtaining the desired isomer.

Regioselectivity refers to the control of where the cyano group adds to the precursor molecule. In the nickel-catalyzed hydrocyanation of an unsymmetrical allene, the choice of phosphine or phosphite ligands on the nickel catalyst is crucial for directing the addition to the desired carbon atom, leading to the formation of the branched allylic nitrile over other possible isomers. rsc.orguni-freiburg.denih.gov Studies have demonstrated that systems like Ni(cod)₂/Biphephos are highly effective in achieving this control. uni-freiburg.de

Stereoselectivity in this context primarily concerns the geometry of the carbon-carbon double bond, which can exist as either the E or Z isomer. The synthesis of stereodefined trisubstituted alkenyl nitriles is a significant challenge because the E isomer is often thermodynamically more stable than the Z isomer. researchgate.net However, specific catalytic systems can provide excellent control over this outcome. For example, copper-catalyzed hydroalumination of allenes followed by cyanation has been shown to produce β,γ-unsaturated nitriles with excellent (>98%) E-selectivity. nih.gov Conversely, other catalytic methods, such as certain cross-metathesis reactions with molybdenum-based catalysts, have been developed to selectively furnish Z-alkenyl nitriles. escholarship.org The ability to selectively synthesize either the E or Z isomer is critical as the biological activity and physical properties of the isomers can differ significantly.

Strategies for E/Z Isomer Control at the Alkene Moiety

The geometry of the carbon-carbon double bond in this compound can exist as two different stereoisomers: (E)-entgegen and (Z)-zusammen. The E/Z notation is used to unambiguously describe the arrangement of substituents around a double bond, especially in complex molecules where the cis/trans system may be inadequate. libretexts.orgmasterorganicchemistry.com Priority is assigned to the groups attached to each carbon of the double bond based on atomic number; if the higher-priority groups are on opposite sides, the isomer is designated 'E', and if they are on the same side, it is 'Z'. libretexts.org

In the case of this compound, the substituents at one carbon of the alkene are a methyl group and an ethoxycarbonylmethyl group (-CH₂COOEt). At the other carbon, they are a cyano group (-CN) and a hydrogen atom. Controlling the stereochemical outcome to favor either the E or Z isomer is a critical aspect of its synthesis. While specific documented strategies for this exact molecule are not detailed in the provided research, general principles of stereoselective alkene synthesis are applicable. Commercially available this compound is often specified as the (3E)-isomer, which indicates that stereoselective synthetic methods are successfully employed. sigmaaldrich.com

Methods like the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting a phosphonate-stabilized carbanion with an aldehyde or ketone, are renowned for their ability to selectively produce E-alkenes. The choice of reaction conditions, such as the base and solvent, can further influence the isomeric ratio.

Asymmetric Synthetic Approaches for Chiral Derivatives

While this compound itself is an achiral molecule, significant research has been directed toward the asymmetric synthesis of its chiral derivatives, particularly hydroxylated analogues which are valuable intermediates for pharmaceuticals. A key example is ethyl (R)-4-cyano-3-hydroxybutyrate, an important precursor for cholesterol-lowering statins. google.comresearchgate.net

Chemo-enzymatic methods are prominent in the synthesis of these chiral molecules. A common strategy involves a two-step enzymatic process starting from a prochiral precursor.

Asymmetric Reduction: The synthesis often begins with the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by a recombinant ketoreductase enzyme in the presence of a cofactor and a hydrogen donor, such as isopropanol. This step establishes the chiral center, producing ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric purity. google.com

Enzymatic Cyanation: The resulting chloro-alcohol is then converted to the target nitrile. This is achieved through a reaction with a cyanide source, like sodium cyanide, catalyzed by a second enzyme, a halohydrin dehalogenase. google.comrsc.org This enzyme facilitates the substitution of the chlorine atom with a cyanide group to yield ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.org The reaction is typically performed in an aqueous buffer system at a controlled pH. google.com

An alternative to enzymatic methods is the use of chiral pool synthesis, starting from an inexpensive and readily available chiral molecule like L-(-)-malic acid. This approach involves a multi-step chemical transformation sequence including esterification, reduction, bromination, and finally cyanation to arrive at the target chiral product. researchgate.net

Table 1: Research Findings on Asymmetric Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
MethodKey Reagents/EnzymesStarting MaterialReaction ConditionsYield/ConversionOptical Purity (e.e.)Reference
Chemo-enzymaticKetoreductase, Halohydrin Dehalogenase HHDH-PLEthyl (S)-4-chloro-3-hydroxybutanoatepH and temperature optimization95% conversion, 85% yieldNot specified rsc.org
Chemo-enzymaticRecombinant Ketoreductase, Recombinant Halohydrin DehalogenaseEthyl 4-chloro-3-oxobutanoateAqueous buffer (pH 6-8), Isopropanol>98% conversionNot specified google.com
Chemical SynthesisL-(-)-malic acidL-(-)-malic acidEsterification, reduction, bromization, cyanation56.7% (overall)Not specified researchgate.net
Enzymatic CyanationHalohydrin dehalogenase HHEC(S)-4-chloro-ethyl 3-hydroxybutanoatepH ≈ 7, 40 °C, aqueous phase with NaCN/HCN67.13%99% google.com

Isolation and Purification Methodologies for Synthetic Products (Focus on Research Procedures)

Following the synthesis, a multi-step process is required to isolate and purify the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and by-products. Research procedures focus on achieving high purity suitable for subsequent reactions or analysis.

The typical workflow involves several key stages:

Initial Work-up and Extraction: The reaction is first stopped or "quenched." The product is then separated from the aqueous phase by extraction into an immiscible organic solvent, such as ethyl acetate. google.com

Washing and Neutralization: The organic layer is washed sequentially with various aqueous solutions to remove specific impurities. For instance, washing with saturated aqueous sodium sulfite (B76179) can remove halogenating agents like N-bromosuccinimide, while a brine (saturated NaCl solution) wash helps to remove water from the organic phase. researchgate.net

Drying: To remove residual water, the organic solution is treated with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). researchgate.net The drying agent is then removed by filtration.

Solvent Removal: The solvent is removed from the purified product, typically under reduced pressure using a rotary evaporator. This leaves the crude or semi-purified product. researchgate.net

Final Purification: One or more advanced purification techniques are employed to achieve the desired final purity.

Vacuum Distillation: For products that are thermally stable and volatile, distillation under reduced pressure can effectively separate the product from non-volatile impurities. researchgate.net

Column Chromatography: This is a highly versatile method where the product mixture is passed through a column packed with a stationary phase, such as silica gel or C18-silica. researchgate.netorgsyn.org A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation.

Specialized Treatments: In some industrial processes, additional steps like decolorization with activated carbon may be used to remove colored impurities. The separation of fine solids might be achieved using a supercentrifuge. google.com

The purity of the final product is often verified using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Table 2: Common Isolation and Purification Techniques in Research
TechniquePurposeExample UsageReference
Solvent ExtractionSeparates the product from a water-based reaction mixture into an organic solvent.Extraction with ethyl acetate. google.com
Aqueous WashingRemoves water-soluble impurities, acids, or bases.Washing with saturated sodium sulfite and brine. researchgate.net
Drying with AgentRemoves trace amounts of water from the organic solution.Using anhydrous MgSO₄ or Na₂SO₄. researchgate.net
Rotary EvaporationRemoves the bulk solvent under reduced pressure.Concentrating the product post-extraction. researchgate.net
Vacuum DistillationPurifies thermally stable, volatile liquids.Distilling 4-bromo-3-methylbut-2-enoate at 3.6 mbar. researchgate.net
Column ChromatographySeparates components based on polarity.Purification on silica gel or C18-RP columns. researchgate.netorgsyn.org
DecolorizationRemoves colored impurities.Treatment with activated carbon. google.com

Reaction Pathways and Mechanistic Investigations of Ethyl 4 Cyano 3 Methylbut 3 Enoate

Electrophilic Reactivity and Conjugate Addition Chemistry

The conjugation of the carbon-carbon double bond with the electron-withdrawing cyano and ester groups renders the β-carbon electrophilic. This characteristic is the basis for its participation in conjugate addition reactions, also known as Michael additions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the β-carbon of the double bond, leading to a 1,4-addition product. libretexts.org The resulting enolate intermediate is then protonated to yield the final saturated product. libretexts.org

The general mechanism for a conjugate addition to an α,β-unsaturated carbonyl compound involves:

Nucleophilic attack at the β-carbon. libretexts.org

Formation of a resonance-stabilized enolate intermediate. libretexts.org

Protonation of the enolate to give the final product. libretexts.org

The electrophilic nature of the double bond in ethyl 4-cyano-3-methylbut-3-enoate allows it to react with a wide array of nucleophiles in Michael addition reactions. science.govorganicchemistrydata.org

A diverse range of nucleophiles can be employed in the Michael addition to activated alkenes. science.gov Common nucleophiles include amines, thiols, and stabilized carbanions. libretexts.orgscience.govyoutube.com

Amines : Primary and secondary amines are effective nucleophiles in Michael additions. libretexts.orgyoutube.com The reaction with an amine would lead to the formation of a β-amino acid derivative.

Thiols : Thiols are also excellent nucleophiles for this type of reaction, a process often referred to as a thia-Michael addition. researchgate.netnih.gov These reactions are typically catalyzed by a weak base, which deprotonates the thiol to form a more nucleophilic thiolate anion. youtube.comresearchgate.net The reaction is often efficient and can be carried out under mild conditions. researchgate.net

The general scheme for the Michael addition of a thiol to an α,β-unsaturated nitrile is as follows:

Deprotonation of the thiol by a base to form a thiolate. youtube.com

Nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated nitrile. youtube.com

Protonation of the resulting enolate to yield the final product. youtube.com

The scope of the reaction is broad, with various thiols and amines capable of adding to activated alkenes. science.gov The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. nih.gov For instance, polar aprotic solvents can stabilize the thiolate anion, thereby increasing the reaction rate. nih.gov

Table 1: Examples of Nucleophiles in Michael Addition Reactions

Nucleophile TypeExampleProduct Type
AminePyrrolidine youtube.comβ-Amino ester/nitrile
ThiolDodecanethiol nih.govβ-Thioether ester/nitrile
EnolateDiethyl malonateγ-Keto ester/nitrile

Michael Addition Reactions with Various Nucleophiles

Stereochemical Outcomes of Conjugate Additions

When the conjugate addition creates a new stereocenter, the stereochemical outcome of the reaction becomes a critical aspect. The formation of stereoisomers is influenced by factors such as the structure of the substrate, the nucleophile, and the reaction conditions, including the use of chiral catalysts or auxiliaries. mit.edu In the case of this compound, addition to the β-carbon can potentially create a new chiral center. The stereoselectivity of Michael additions can be controlled to favor the formation of a specific stereoisomer, which is a significant area of research in organic synthesis. mit.edu

Organometallic reagents, such as organocuprates (Gilman reagents), are known to favor 1,4-addition to α,β-unsaturated carbonyl compounds. libretexts.orgresearchgate.net While Grignard reagents and organolithium reagents often yield a mixture of 1,2- and 1,4-addition products, organocuprates are generally selective for conjugate addition. libretexts.org This selectivity makes them valuable for introducing carbon-based nucleophiles at the β-position. The reaction of this compound with an organocuprate reagent would be expected to yield a product with a new carbon-carbon bond at the β-position. The use of Lewis acids, such as boron trifluoride (BF3), can sometimes influence the regioselectivity and stereoselectivity of these additions. charettelab.ca

Table 2: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Carbonyls

Reagent TypePredominant Mode of Addition
Grignard Reagents (e.g., RMgX)1,2- and 1,4-addition
Organolithium Reagents (e.g., RLi)1,2- and 1,4-addition
Organocuprate Reagents (e.g., R₂CuLi)1,4-addition (Conjugate Addition) libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)

The electron-deficient double bond of this compound makes it a suitable dienophile for Diels-Alder reactions. sigmaaldrich.comorganic-chemistry.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the cyano and ester groups in this compound. organic-chemistry.org

In a typical Diels-Alder reaction involving this compound, it would react with a conjugated diene to form a cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of the reaction are governed by well-established principles, including the frontier molecular orbital (FMO) theory. organic-chemistry.org Some related butenoate structures have been shown to participate as dienophiles in Diels-Alder reactions, leading to the formation of functionalized cyclohexenes. dtu.dkresearchgate.net

Beyond the [4+2] Diels-Alder reaction, activated alkenes can also participate in other types of cycloadditions.

[2+2] Cycloadditions : These reactions typically occur between two alkene units to form a cyclobutane (B1203170) ring. Photochemical conditions are often required for the [2+2] cycloaddition of two simple alkenes. However, with highly activated or strained alkenes, thermal [2+2] cycloadditions can sometimes be achieved.

[3+2] Cycloadditions : These reactions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile, in this case, the activated alkene) to form a five-membered ring. For example, the reaction of an azide (B81097) with an alkene can lead to the formation of a triazoline, which can then rearrange or be converted to other heterocyclic systems. The reaction of imidazole (B134444) N-oxides with ethyl cyanoacetate (B8463686) derivatives in a [3+2] cycloaddition manner has been reported to form imidazole-based compounds. beilstein-journals.org

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org A variation of this is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or the dienophile is replaced by a heteroatom. wikipedia.orgorganic-chemistry.org this compound, with its electron-deficient double bond, can act as a dienophile in these cycloaddition reactions.

In a typical hetero-Diels-Alder reaction, the electron-withdrawing nature of the cyano and ester groups enhances the electrophilicity of the double bond in this compound, making it a suitable partner for electron-rich dienes. For instance, reactions with 1-oxa-1,3-dienes (α,β-unsaturated carbonyl compounds) can lead to the formation of dihydropyran rings. researchgate.net The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the stereochemistry of the resulting heterocyclic ring is controlled by the geometry of the reactants and the reaction conditions. While specific studies on this compound are not prevalent, the reactivity of analogous α,β-unsaturated acyl cyanides suggests that it would readily participate in inverse-electron-demand hetero-Diels-Alder reactions. researchgate.net

The general scheme for a hetero-Diels-Alder reaction involving an oxa-diene is depicted below:

Reactant A (Diene)Reactant B (Dienophile)ProductReaction Type
1-Oxa-1,3-butadieneThis compoundSubstituted DihydropyranHetero-Diels-Alder

This reactivity provides a pathway to complex heterocyclic molecules that are valuable intermediates in the synthesis of natural products and biologically active compounds. nih.gov

Transformations Involving the Nitrile (Cyano) Functional Group

The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities, including amines, aldehydes, and carboxylic acids.

Hydrolysis and Amidation Reactions

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to a carboxylic acid. ncert.nic.inpressbooks.pub

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by tautomerization, leads to the formation of an amide. libretexts.org Further hydrolysis of the amide under these conditions yields the corresponding dicarboxylic acid derivative.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pub The resulting intermediate is protonated by water to form a hydroxy imine, which tautomerizes to the amide. pressbooks.pub Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt upon continued exposure to basic conditions.

Starting MaterialReagents/ConditionsIntermediate ProductFinal Product
This compoundH₃O⁺, heatEthyl 4-(aminocarbonyl)-3-methylbut-3-enoate3-Methyl-4-oxobut-2-enoic acid
This compoundNaOH, H₂O, heatEthyl 4-(aminocarbonyl)-3-methylbut-3-enoate3-Methyl-4-oxobut-2-enoate salt

Amidation can also be achieved more directly under certain catalytic conditions, for instance, using palladium nanoparticles to mediate the hydration of nitriles to amides. researchgate.net

Reduction Pathways to Amines or Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent employed. masterorganicchemistry.com

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine. This reaction proceeds by the addition of two equivalents of hydride to the nitrile carbon. The resulting amine is a valuable synthetic intermediate.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.com DIBAL-H coordinates to the nitrile nitrogen, and subsequent hydride transfer forms an imine-aluminum complex. youtube.com This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to furnish the aldehyde. masterorganicchemistry.comyoutube.com This method is particularly useful as it provides a route to α,β-unsaturated aldehydes. thieme-connect.de

Starting MaterialReagentProductFunctional Group Transformation
This compound1. LiAlH₄, 2. H₂OEthyl 5-amino-3-methylpent-3-enoateNitrile to Primary Amine
This compound1. DIBAL-H, -78°C, 2. H₂OEthyl 4-formyl-3-methylbut-3-enoateNitrile to Aldehyde

Pinner Reactions and Formation of Nitrogen Heterocycles

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org These salts are versatile intermediates that can be converted into various products. wikipedia.orgsynarchive.com

For this compound, reaction with an alcohol (e.g., ethanol) and HCl would yield the corresponding imidate hydrochloride. This intermediate can then undergo further reactions:

Hydrolysis: Treatment with water will hydrolyze the imidate to form an ester. wikipedia.org

Aminolysis: Reaction with ammonia (B1221849) or an amine will produce an amidine. wikipedia.orgnrochemistry.com

Alcoholysis: Reaction with excess alcohol can lead to the formation of an orthoester. wikipedia.org

The electron-poor nature of the nitrile in this compound makes it a good candidate for the acid-catalyzed Pinner reaction. wikipedia.org The formation of these intermediates opens up pathways for the synthesis of various nitrogen-containing heterocycles through subsequent intramolecular cyclization reactions, depending on the structure of the reactants and reaction conditions.

ReactantsIntermediatePotential Final Products
This compound, Alcohol, HClImino ester salt (Pinner salt)Ester, Amidine, Orthoester

Transformations Involving the Ester Functional Group

The ethyl ester group in the title compound can also undergo characteristic reactions, most notably transesterification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org For this compound, this reaction allows for the synthesis of other alkyl esters.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. Nucleophilic attack by another alcohol then leads to a tetrahedral intermediate, which can then eliminate ethanol (B145695) to form the new ester. wikipedia.org

Base-Catalyzed Transesterification: A base catalyst, such as an alkoxide, increases the nucleophilicity of the reacting alcohol. The alkoxide attacks the carbonyl carbon of the ester, and the subsequent elimination of ethoxide yields the new ester. wikipedia.org

A variety of catalysts can be employed for transesterification, including mineral acids, metal alkoxides, and solid-supported catalysts. researchgate.netmdpi.com A patent discloses methods for the catalytic transesterification of compounds including α,β-unsaturated-1-cyano-1-esters, highlighting the industrial relevance of this transformation. google.com The reaction equilibrium can often be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org

Starting EsterReagent AlcoholCatalystProduct Ester
This compoundMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compound
This compoundIsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂)Isopropyl 4-cyano-3-methylbut-3-enoate

Reduction to Alcohols or Aldehydes

The reduction of this compound offers multiple potential outcomes due to the presence of three reducible functional groups: the ester, the nitrile, and the carbon-carbon double bond. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Chemoselective Reductions

Reduction of Ester to Aldehyde: The partial reduction of the ester group to an aldehyde can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comyoutube.comyoutube.com Typically, one equivalent of DIBAL-H at temperatures around -78 °C can convert an ester to an aldehyde while minimizing further reduction to the alcohol. masterorganicchemistry.com The mechanism involves coordination of the electrophilic aluminum center to the carbonyl oxygen, followed by intramolecular hydride delivery. The resulting tetrahedral intermediate is stable at low temperatures, preventing over-reduction. youtube.comyoutube.com Upon aqueous workup, the intermediate hydrolyzes to yield the aldehyde. For this compound, this would yield (E)-4-cyano-3-methylbut-3-enal.

Reduction of Ester to Allylic Alcohol: Using two or more equivalents of DIBAL-H or a less sterically hindered reagent like lithium aluminium hydride (LiAlH₄) would likely lead to the formation of the corresponding allylic alcohol, (E)-4-cyano-3-methylbut-3-en-1-ol. nih.gov The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to allylic alcohols, and could potentially be applied here. acgpubs.org

Conjugate Reduction (1,4-Reduction): The reduction of the carbon-carbon double bond while leaving the carbonyl and nitrile groups intact results in the saturated cyanoester, ethyl 4-cyano-3-methylbutanoate. This can be achieved through various methods, including catalytic hydrogenation using specific catalysts like Pd/C with catalyst poisons (e.g., diphenylsulfide) to prevent hydrogenolysis of other functional groups. organic-chemistry.org Another approach is the use of sodium cyanoborohydride (NaBH₃CN) under acidic conditions, which is known to selectively reduce α,β-unsaturated esters, nitriles, and nitro compounds. acs.org

Enzymatic Reduction: Biocatalytic methods offer high selectivity. Ketoreductase enzymes, for instance, have been shown to selectively reduce either the carbonyl group or the alkenyl group in α-cyano-α,β-unsaturated esters, depending on the specific enzyme and reaction conditions. chemrxiv.org This strategy allows for programmed reactivity to access different saturated or unsaturated hydroxy compounds.

The following table summarizes the expected products from the reduction of this compound with different reagents.

Reagent(s)Target Functional Group(s)Expected Major Product
DIBAL-H (1 equiv, -78 °C)Ester(E)-4-cyano-3-methylbut-3-enal
LiAlH₄ or NaBH₄Ester and/or Nitrile(E)-5-amino-3-methylpent-3-en-1-ol or (E)-4-cyano-3-methylbut-3-en-1-ol
NaBH₃CN, H⁺C=C Double BondEthyl 4-cyano-3-methylbutanoate
H₂, Pd/CC=C Double Bond and/or NitrileEthyl 4-cyano-3-methylbutanoate or Ethyl 5-amino-3-methylpentanoate
Ketoreductase (e.g., E2-O1)C=C Double BondEthyl 4-cyano-3-methylbutanoate chemrxiv.org

Enolate Chemistry and Condensation Reactions (e.g., Claisen, Reformatsky)

The enolate chemistry of this compound deviates from that of simple saturated esters. Due to the C=C double bond, there are no acidic α-protons adjacent to the ester carbonyl. Therefore, it cannot act as a nucleophile in a standard Claisen condensation. Similarly, a Reformatsky reaction is not applicable as this requires an α-halo ester starting material.

However, the molecule can exhibit vinylogous reactivity . The extended conjugation provided by the nitrile and ester groups acidifies the protons on the carbon at the γ-position (the methyl group and the methylene (B1212753) group, C2). Deprotonation at the C2 methylene position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a resonance-stabilized vinylogous enolate.

This extended enolate has two potential nucleophilic sites: the α-carbon (C2) and the γ-carbon (C4, the nitrile-bearing carbon). Reactions of such species with electrophiles are often regioselective. This vinylogous enolate could, in principle, participate in condensation reactions.

Vinylogous Condensation Reactions: The generated vinylogous enolate could react with various electrophiles, such as aldehydes or ketones, in a vinylogous aldol-type reaction. It could also participate in vinylogous Claisen-type condensations. For instance, reaction with another ester molecule could lead to the formation of a new carbon-carbon bond at the C2 position. The regioselectivity (α vs. γ attack) is a key consideration in these reactions and can often be controlled by the choice of counterion, solvent, and electrophile. researchgate.netnih.gov Research on related systems, such as α,β-unsaturated malonates and ketoesters, has demonstrated that iridium catalysts can facilitate the enantioselective γ-alkylation of an extended enolate. acs.org

The general principle of vinylogous reactivity is outlined in the table below.

Reaction TypeKey FeaturePotential Reactivity of this compound
Standard ClaisenRequires enolizable α-protons.Not applicable as a nucleophile. Can act as an electrophile.
Standard ReformatskyRequires an α-halo ester.Not applicable.
Vinylogous Michael AdditionFormation of a γ-substituted product via conjugate addition.Can act as an electrophile at the β-carbon.
Vinylogous CondensationDeprotonation at the γ-position to form an extended enolate.Can act as a nucleophile (from C2) in reactions with aldehydes, ketones, or esters.

Radical Reactions and Photochemical Transformations (e.g., Carboiodination, Photocatalytic difunctionalization)

As an electron-deficient alkene, the double bond in this compound is a suitable substrate for various radical and photochemical reactions. rsc.org These modern synthetic methods allow for the introduction of diverse functional groups across the double bond.

Radical Reactions: Free radical additions to the alkene are a plausible reaction pathway. Radicals, which are electron-deficient species, are stabilized by resonance, and their stability follows the order tertiary > secondary > primary. youtube.com The reaction is typically initiated by heat or light in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or a peroxide. youtube.com The radical adds to the β-carbon of the conjugated system to generate a more stable radical intermediate at the α-position, which is stabilized by both the ester and nitrile groups. This intermediate can then be trapped by a radical scavenger.

Carboiodination: While specific examples for this substrate are scarce, general methods for the carboiodination of alkenes exist. For instance, Pd(0)/blue light-catalyzed carboiodination reactions have been developed that proceed via a single electron transfer mechanism. nih.gov Applying such a method could potentially lead to the formation of an iodinated product, though the regioselectivity would need to be determined.

Photocatalytic Difunctionalization: This emerging field uses visible light photocatalysis to generate radical intermediates under mild conditions, enabling the addition of two different functional groups across a double bond. For example, a photocatalytic radical Smiles rearrangement has been used for the difunctionalization of α,β-unsaturated amides, a system structurally related to the target molecule. rsc.org Similarly, photocatalytic strategies for the aroylation of unactivated alkenes could be adapted, leading to β-functionalized ketones. researchgate.net These methods often exhibit broad substrate scope and high functional group tolerance.

The following table presents some potential radical and photochemical transformations.

Reaction TypeReagents / ConditionsPotential Outcome
Radical HalogenationNBS, Light/HeatAllylic bromination at the methyl group or addition across the double bond.
Photocatalytic CarboiodinationPd(0), DPEPhos, Blue Light nih.govFormation of an iodinated cyclic or acyclic product.
Photocatalytic DifunctionalizationPhotocatalyst (e.g., Ir or Ru complex), Light, Radical PrecursorsAddition of two new functional groups across the C=C bond.
Photocatalytic IsomerizationPhotocatalyst (e.g., fac-Ir(ppy)₃), Blue Light researchgate.netE/Z isomerization of the double bond.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

This compound, with its conjugated system, could potentially undergo skeletal rearrangements under specific conditions, particularly those involving photocatalysis or strong acids. nih.govnih.gov For instance, photocatalytic denitrogenation has been shown to induce skeletal editing in related heterocyclic systems. nih.gov While no specific rearrangement reactions have been documented for this exact molecule, vinylogous pinacol-type rearrangements or other cationic reorganizations could be envisioned upon generation of a carbocation, for example, by protonation of the nitrile or carbonyl group under strongly acidic conditions. nih.gov

Fragmentations

The fragmentation pattern of this compound in mass spectrometry can be predicted based on the analysis of structurally similar compounds and general fragmentation rules for esters and nitriles. nih.govdocbrown.infodocbrown.info A detailed study on the closely related ethyl-4,4-dicyano-3-methyl-3-butenoate provides significant insight into the expected fragmentation pathways. researchgate.net

The molecular ion peak (M⁺˙) would be observed at m/z = 153. Key fragmentation pathways would involve the loss of neutral fragments from the ester group and cleavages related to the conjugated system.

Loss of the Ethoxy Group (-OEt): A primary fragmentation would be the loss of an ethoxy radical (·OCH₂CH₃), leading to a prominent acylium ion at m/z 108 . [M]⁺˙ → [M - OCH₂CH₃]⁺ + ·OCH₂CH₃

Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the ethyl-oxygen bond with a hydrogen rearrangement can lead to the loss of an ethyl radical and formation of a protonated acid fragment at m/z 125 . [M]⁺˙ → [M - CH₂CH₃]⁺ + ·CH₂CH₃

Loss of Ethene (McLafferty-type Rearrangement): A McLafferty rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen results in the elimination of a neutral ethene molecule (C₂H₄), producing a radical cation at m/z 125 . [M]⁺˙ → [M - C₂H₄]⁺˙ + C₂H₄

Cleavage Alpha to the Nitrile: Fragmentation can also be initiated by the nitrile group, although this is generally less favorable than fragmentation at the ester.

Based on these principles, a table of expected major fragments can be constructed.

m/zProposed Fragment IonOrigin
153[C₈H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)
125[C₆H₅NO₂]⁺˙Loss of C₂H₄ (ethene)
108[C₆H₆NO]⁺Loss of ·OC₂H₅ (ethoxy radical)
80[C₅H₂N]⁺Further fragmentation, loss of CO from m/z 108

Derivatization and Further Functionalization Strategies

Chemoselective Modifications of the α,β-Unsaturated System

The reactivity of the α,β-unsaturated system in ethyl 4-cyano-3-methylbut-3-enoate is a key feature for synthetic chemists. The electron-withdrawing nature of the adjacent cyano and ester groups activates the double bond for various nucleophilic additions. This allows for the introduction of new functional groups at either the α- or β-position, depending on the reaction conditions and the nucleophile used.

Furthermore, the conjugated system can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures. The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts, leading to the formation of enantioenriched products.

Selective Transformations of Pendant Functional Groups

The presence of three distinct functional groups—ester, nitrile, and olefin—on a relatively small molecule presents both a challenge and an opportunity for selective transformations. By carefully choosing reagents and reaction conditions, chemists can modify one functional group while leaving the others intact.

Ester Group Modifications (e.g., Amidation, Reduction, Transesterification)

The ethyl ester group of the molecule can undergo several common transformations:

Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction is typically carried out at elevated temperatures or with the use of a catalyst. The resulting amide functionality can introduce new properties to the molecule and serve as a handle for further synthetic manipulations.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This transformation converts the ester into a hydroxymethyl group, which can then be used in subsequent reactions such as etherification or oxidation.

Transesterification: The ethyl ester can be exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. google.com This process is useful for modifying the solubility and other physical properties of the molecule or for introducing a specific alcohol moiety. google.com

Table 1: Examples of Ester Group Modifications

ModificationReagentsProduct Functional Group
AmidationAmine (e.g., R-NH2)Amide (-CONH-R)
ReductionLithium aluminum hydride (LiAlH4)Primary alcohol (-CH2OH)
TransesterificationAlcohol (R-OH), Acid/Base catalystNew ester (-COOR)

Nitrile Group Modifications (e.g., Cyclization, Reduction, Hydrolysis)

The nitrile group is another key functional handle on the molecule, offering a variety of transformation possibilities:

Cyclization: The nitrile group can participate in intramolecular cyclization reactions, particularly when a suitable nucleophilic group is present elsewhere in the molecule or is introduced in a preceding step. thieme-connect.de These reactions can lead to the formation of various heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules. thieme-connect.de The Thorpe-Ziegler reaction is a classic example where a dinitrile cyclizes to form an enaminonitrile. thieme-connect.de

Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride or through catalytic hydrogenation. libretexts.orglibretexts.orgorganic-chemistry.org This provides a route to introduce a basic amino group, which can be further functionalized or used to form salts. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.combyjus.comlibretexts.org This transformation is often a two-step process, proceeding through an amide intermediate. byjus.comlibretexts.org The choice of acidic or basic hydrolysis can be important depending on the stability of other functional groups in the molecule. libretexts.org

Table 2: Examples of Nitrile Group Modifications

ModificationReagentsProduct Functional Group
CyclizationBase (e.g., for Thorpe-Ziegler)Enaminonitrile
ReductionLithium aluminum hydride (LiAlH4), H2/CatalystPrimary amine (-CH2NH2)
HydrolysisH3O+ or OH-Carboxylic acid (-COOH)

Olefinic Bond Functionalization (e.g., Epoxidation, Dihydroxylation, Halogenation)

The carbon-carbon double bond is susceptible to a range of electrophilic addition reactions:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Dihydroxylation: The olefin can be dihydroxylated to form a diol using reagents such as osmium tetroxide or potassium permanganate (B83412). Asymmetric dihydroxylation methods can be employed to produce chiral diols with high enantioselectivity.

Halogenation: Halogens such as bromine or chlorine can add across the double bond to form a dihalide. The regioselectivity and stereoselectivity of this reaction can be influenced by the reaction conditions and the specific halogenating agent used. For instance, the allylic bromination of a similar compound, ethyl 3,3-dimethylacrylate, has been achieved using N-bromosuccinimide (NBS) and a radical initiator. researchgate.net

Table 3: Examples of Olefinic Bond Functionalizations

FunctionalizationReagentsProduct Functional Group
EpoxidationPeroxy acid (e.g., m-CPBA)Epoxide
DihydroxylationOsmium tetroxide (OsO4), Potassium permanganate (KMnO4)Diol
HalogenationHalogen (e.g., Br2), NBSDihalide, Allylic halide

Synthesis of Chiral Derivatives and Enantioenriched Scaffolds

The creation of chiral derivatives from achiral starting materials like this compound is a significant area of research. One prominent strategy involves the asymmetric reduction of a related precursor, ethyl 4-cyano-3-oxobutanoate, to introduce a chiral hydroxyl group. researchgate.netnih.gov This can be accomplished using biocatalysts, such as enzymes, which often provide high enantioselectivity. researchgate.netnih.gov For example, ethyl (R)-4-cyano-3-hydroxybutanoate is a key chiral intermediate for the synthesis of the cholesterol-lowering drug atorvastatin. researchgate.netnih.govresearchgate.net

Another approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the substrate, direct a stereoselective reaction, and then be removed. For example, chiral auxiliaries have been used in Diels-Alder reactions of similar α,β-unsaturated esters to control the facial selectivity of the cycloaddition. unirioja.es

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture. For instance, lipases can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. nih.gov

These strategies enable the synthesis of a wide array of enantioenriched scaffolds from this compound and its derivatives, which are valuable for the development of new pharmaceuticals and other chiral materials. nih.govresearchgate.netgoogle.com

Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Applications in Natural Product Synthesis

The intricate and diverse structures of natural products often present significant synthetic challenges. Ethyl 4-cyano-3-methylbut-3-enoate provides a valuable starting point or key intermediate for the construction of these complex molecular architectures. Cyanobacteria, for instance, are known to produce a wide variety of bioactive natural products, and synthetic pathways to these compounds can potentially utilize versatile building blocks like this compound. beilstein-journals.orgnih.govnih.gov

The cyano-enoate functionality within this compound offers multiple reactive sites for incorporation into larger, more complex molecules. The electron-withdrawing nature of the cyano and ester groups activates the double bond for various addition reactions. This allows for the introduction of diverse substituents and the construction of new stereocenters, which are often critical for the biological activity of natural products.

Furthermore, the cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing further avenues for elaboration of the molecular scaffold. The ester group can also be hydrolyzed or converted to other derivatives, adding to the synthetic versatility of this building block.

The reactivity of this compound makes it an excellent participant in key fragment coupling reactions. These reactions involve the joining of two or more complex molecular fragments to assemble the final natural product. The double bond of the enoate can participate in various coupling reactions, such as Heck, Suzuki, or Stille couplings, after appropriate functionalization.

Additionally, the compound's structure is amenable to cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation. This can rapidly build molecular complexity from a relatively simple starting material, leading to more efficient and elegant syntheses of natural products.

Utility in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The versatility of this compound extends significantly into the pharmaceutical industry, where it serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs).

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry. This compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, its downstream product, ethyl 5-amino-3-methylthiophene-2-carboxylate, is a thiophene (B33073) derivative, a common scaffold in pharmaceuticals. molbase.com The presence of the cyano and ester groups allows for cyclization reactions to form a variety of ring structures.

This compound and its derivatives are instrumental in the synthesis of drug analogs and, crucially, as chiral intermediates for major pharmaceuticals. A prominent example is its connection to the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug. nih.gov The related chiral intermediate, ethyl (R)-4-cyano-3-hydroxybutanoate, is a key synthon for the side chain of Atorvastatin. nih.govgoogle.comresearchgate.netresearchgate.net

The synthesis of this crucial intermediate often involves enzymatic or chemical methods to introduce the desired chirality. nih.govgoogle.com For instance, biocatalytic processes using enzymes like ketoreductases and halohydrin dehalogenases have been developed for the green synthesis of the Atorvastatin intermediate. google.com These processes highlight the importance of precursors that can be efficiently and selectively converted into optically pure drug intermediates.

Table 1: Synthesis of Atorvastatin Intermediate

Precursor/IntermediateReagents/CatalystsProductApplicationReference
Ethyl 4-chloroacetoacetateKetoreductase (KRED), Glucose Dehydrogenase (GDH)(S)-ethyl-4-chloro-3-hydroxybutyrateIntermediate
(S)-ethyl-4-chloro-3-hydroxybutyrateHalohydrin dehalogenase (HHDH), HCN(R)-ethyl-4-cyano-3-hydroxybutyrateAtorvastatin Intermediate
(S)-(-)-4-chloro-3-hydroxybutyrate ethyl esterBase, Cyanide reagent(R)-(-)-4-cyano-3-hydroxybutyrate ethyl esterAtorvastatin Intermediate google.com
L-(-)-malic acidEsterification, reduction, bromization, cyanation(R)-4-cyano-3-hydroxybutyric acid ethyl esterAtorvastatin Intermediate researchgate.net

Role in Agrochemical and Specialty Chemical Synthesis

While the primary focus often lies on its pharmaceutical applications, this compound also finds utility in the synthesis of agrochemicals and other specialty chemicals. The same reactivity that makes it valuable in drug synthesis can be harnessed to create novel pesticides, herbicides, and other compounds with specific, desired properties for agricultural use. nih.gov The ability to construct complex molecular frameworks from this building block allows for the development of new generations of agrochemicals with improved efficacy and environmental profiles.

Application in Material Science (e.g., Monomers for Polymerization, Precursors for Functional Materials)

While direct, extensive research on the polymerization of this compound is not widely documented, its chemical structure suggests significant potential for applications in material science. The molecule possesses three key functional groups that could enable it to act as a monomer for polymerization or as a precursor for functional materials: a carbon-carbon double bond, a nitrile group (cyano group), and an ethyl ester group. By drawing parallels with structurally similar and well-studied monomers, we can infer its potential roles.

The presence of the carbon-carbon double bond makes this compound a candidate for addition polymerization. This type of polymerization involves the joining of monomers without the loss of any atoms. Depending on the reaction conditions and initiators used, this could proceed via different mechanisms, such as radical or anionic polymerization. libretexts.orgyoutube.com

The nitrile and ester groups are electron-withdrawing, which can significantly influence the reactivity of the double bond. In compounds like alkyl 2-cyanoacrylates, which also feature a double bond adjacent to both a cyano and an ester group, these functionalities render the monomer highly susceptible to anionic polymerization. scispace.comnih.govpcbiochemres.com This rapid polymerization, often initiated by weak bases like moisture, is the basis for the formulation of "super glues". nih.govpcbiochemres.comacs.org Given the structural similarities, this compound could potentially undergo similar anionic polymerization, although its reactivity might be modulated by the methyl group on the double bond.

Radical polymerization is another plausible pathway, particularly in the presence of radical initiators and under conditions that suppress anionic polymerization. nih.gov This method offers a different approach to creating polymers from this monomer, potentially leading to materials with distinct properties.

The resulting polymers could have a range of applications. For instance, poly(alkyl cyanoacrylates) are known for their biocompatibility and biodegradability, which has led to their use in biomedical applications such as drug delivery systems and tissue adhesives. researchgate.netnih.govmdpi.com If this compound were to be successfully polymerized, the resulting polymer might also exhibit properties suitable for such advanced applications.

Furthermore, the nitrile groups within the polymer backbone could serve as sites for post-polymerization modification, allowing for the tailoring of the material's properties. The nitrile functionality is versatile and can be converted into other chemical groups, opening avenues for creating a variety of functional materials. The development of cyano-functionalized polymers is an active area of research for creating materials with specific electronic or optical properties. acs.org

The table below outlines the potential polymerization pathways for this compound and the inferred applications based on analogous cyano-containing monomers.

Polymerization Type Initiator/Conditions Potential Polymer Properties Inferred Applications
Anionic PolymerizationWeak bases (e.g., moisture, amines)Fast-curing, strong adhesionAdhesives, biomedical polymers, drug delivery systems
Radical PolymerizationRadical initiators (e.g., AIBN, peroxides)Tunable molecular weight and propertiesSpecialty plastics, functional material precursors

It is important to note that while the chemical structure of this compound is suggestive of these applications, dedicated research would be necessary to fully explore and realize its potential as a monomer and a precursor to functional materials. The specific influence of the 3-methyl group on polymerization kinetics and polymer properties remains an area for future investigation.

Advanced Analytical and Spectroscopic Methodologies for Research on Ethyl 4 Cyano 3 Methylbut 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Ethyl 4-cyano-3-methylbut-3-enoate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-field NMR offers superior resolution and sensitivity, which is essential for resolving complex spin systems and detecting subtle couplings in molecules like this compound. nih.gov Multi-dimensional NMR experiments are indispensable for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between the vinyl proton and the allylic methylene (B1212753) protons, as well as between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the vinyl proton signal would be correlated with the vinyl carbon signal, and the signals of the two methylene groups (allylic and ester) would be linked to their respective carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.com This technique is vital for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlation from the vinyl proton to the nitrile carbon and the carbonyl carbon of the ester.

Correlations from the methyl group protons to the vinyl carbons.

Correlations from the allylic methylene protons to the vinyl carbons and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.com In the context of this compound, NOESY can be used to confirm the stereochemistry around the double bond by observing correlations between the vinyl proton and either the methyl group or the allylic methylene protons.

A hypothetical table of expected NMR data is presented below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (¹H → ¹³C)
CH₃ (on double bond)~2.0~20C=C, C≡N
CH₂ (allylic)~3.2~35C=O, C=C, C≡N
CH (vinylic)~5.8~100C=O, C≡N, CH₃
C=C (quaternary)-~150-
C≡N-~117-
C=O-~170-
O-CH₂~4.2~61C=O, CH₃
O-CH₂-CH₃~1.3~14O-CH₂, C=O

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound in real-time. youtube.com By acquiring NMR spectra directly from the reaction mixture at various time points, researchers can:

Identify and quantify the starting materials, intermediates, products, and byproducts.

Determine reaction kinetics by plotting the concentration of species over time.

Gain insights into the reaction mechanism by observing the formation and consumption of transient species.

This technique is particularly valuable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize the yield and selectivity of the desired product.

Mass Spectrometry (MS) for Reaction Progress and Mechanistic Investigations

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is instrumental in the study of this compound for confirming molecular weight, determining elemental composition, and elucidating fragmentation pathways, which can provide mechanistic insights. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. youtube.com For this compound (C₈H₁₁NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the synthesized compound. scielo.org.mx

Technique Information Obtained Application for this compound
HRMS Exact mass and elemental formulaConfirmation of the molecular formula C₈H₁₁NO₂.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.orgyoutube.com This process provides detailed structural information and helps in elucidating fragmentation pathways. researchgate.netyoutube.com For this compound, MS/MS analysis could reveal characteristic neutral losses and fragment ions.

Potential fragmentation pathways could include:

Loss of an ethoxy radical (•OCH₂CH₃) from the ester group.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

Cleavage of the C-C bonds in the butenoate chain.

Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule and distinguish it from isomers. researchgate.netyoutube.com

Technique Information Obtained Application for this compound
MS/MS Fragmentation patterns and structural elucidationIdentification of characteristic fragment ions to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Mixtures

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov They are particularly useful for monitoring the progress of reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Key characteristic absorptions for this compound would include:

A strong, sharp absorption around 2220 cm⁻¹ corresponding to the C≡N (nitrile) stretch. researchgate.net

A strong absorption around 1720 cm⁻¹ due to the C=O (ester) stretch. libretexts.org

A medium absorption around 1640 cm⁻¹ for the C=C (alkene) stretch.

C-H stretching and bending vibrations in the regions of 3000-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide complementary information, with strong signals often observed for the C≡N and C=C stretching vibrations. researchgate.net

By monitoring the intensities of these bands in a reaction mixture over time, one can follow the conversion of reactants to products. For example, in a synthesis of this compound, one would expect to see the growth of the nitrile and ester carbonyl peaks.

Functional Group IR Frequency (cm⁻¹) (Predicted) Raman Frequency (cm⁻¹) (Predicted)
C≡N (Nitrile)~2220 (strong, sharp)~2220 (strong)
C=O (Ester)~1720 (strong)~1720 (medium)
C=C (Alkene)~1640 (medium)~1640 (strong)
C-O (Ester)~1250-1000 (strong)Weak
C-H (sp² and sp³)~3100-2850 (medium)~3100-2850 (medium)

X-ray Crystallography of Key Derivatives or Intermediates for Definitive Structural Assignment and Stereochemistry

While a crystal structure for this compound itself is not prominently available in the literature, the technique of X-ray crystallography is paramount for the definitive structural elucidation of its key derivatives and synthetic intermediates. This method provides unambiguous proof of molecular connectivity, conformation, and both relative and absolute stereochemistry by mapping the precise three-dimensional positions of atoms in a crystalline solid.

Research on related cyanoacrylate derivatives demonstrates the power of this technique. For instance, the crystal structures of compounds like (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate and Ethyl 2-cyano-3-N,N-dimethylaminoacrylate have been determined, offering valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state packing of these molecules. nih.govresearchgate.net

In a study on Ethyl 2-cyano-3-N,N-dimethylaminoacrylate, X-ray analysis revealed an almost planar conformation, with the structure stabilized by various intra- and intermolecular interactions. nih.gov Similarly, the analysis of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate showed that nearly all non-hydrogen atoms lie in the same plane, a feature that influences the material's properties. nih.gov This study also resolved a discrete disorder in the ethyl fragment, showcasing the method's ability to detail complex structural features. nih.gov Such analyses are crucial for understanding structure-property relationships, especially in materials science where cyanoacrylates are used in the synthesis of polymers and adhesives. nih.goviucr.org

The crystallographic data from these related structures provide a solid foundation for predicting the molecular geometry of this compound and for confirming the structure of its synthetic precursors or reaction products.

Table 1: Crystallographic Data for Selected Ethyl Cyanoacrylate Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupKey FindingsReference
Ethyl 2-cyano-3-N,N-dimethylaminoacrylateC8H12N2O2MonoclinicP2(1)/nMolecule has an almost planar s-cis conformation. Structure stabilized by intra- and intermolecular interactions. nih.gov
(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylateC10H10N2O2MonoclinicP2/nNon-H atoms are nearly coplanar. Adjacent molecules form inversion dimers via N—H⋯O hydrogen bonds. researchgate.net
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylateC10H9NO2SMonoclinicNot specifiedNear-planar molecule. Discrete disorder observed in the ethyl fragment. Packing directed by C—H⋯(O,N) interactions. nih.goviucr.org

Advanced Chromatographic Techniques for Separation, Purification Verification, and Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic methods are the cornerstone of analyzing this compound, from monitoring reaction progress to verifying the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently employed techniques.

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of non-volatile and thermally sensitive compounds like many cyanoacrylate derivatives. A common approach involves reverse-phase chromatography. For example, a method for analyzing methyl and ethyl 2-cyanoacrylates uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and aqueous phosphoric acid, with detection by UV spectroscopy. osha.gov The phosphoric acid in the mobile phase also acts as an anionic inhibitor, stabilizing the reactive cyanoacrylate monomers during analysis. osha.gov This technique is invaluable for quantifying the purity of this compound and detecting any impurities, such as starting materials or by-products from the synthesis.

For chiral molecules, such as the key synthetic intermediate Ethyl (R)-4-cyano-3-hydroxybutyrate, chiral HPLC is essential. researchgate.net This technique uses a chiral stationary phase (CSP) to separate enantiomers, allowing for the determination of enantiomeric excess (ee), a critical parameter in asymmetric synthesis. researchgate.netchiralpedia.com

Table 2: Example HPLC Conditions for Analysis of Related Cyanoacrylates
Analyte TypeColumnMobile PhaseDetectionApplicationReference
Ethyl 2-cyanoacrylateNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidUV / MSPurity analysis, separation of impurities. sielc.com
Methyl/Ethyl 2-cyanoacrylateC18 Reverse PhaseAcetonitrile / Aqueous Phosphoric AcidUV (220 nm)Quantification and purity assessment. osha.gov
Chiral CyanohydrinsChiral Stationary PhaseAcidified organic/aqueous mixturesNot specifiedDetermination of conversion and enantiomeric purity. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. It is particularly useful for assessing the purity of starting materials or the monomeric form of this compound. One study detailed a GC method for determining airborne ethyl 2-cyanoacrylate by adsorbing it onto Tenax GC, followed by solvent desorption and analysis using a thermionic specific detector (TSD) in nitrogen mode. nih.gov Research on a homologous series of n-alkyl cyanoacrylates demonstrated that GC with a flame ionization detector (FID) is a fast and accurate method for determining the purity of monomers and identifying impurities. dtic.mil However, a key consideration is that polymers of cyanoacrylates can depolymerize back to the monomer at the high temperatures used in the GC injection port, a phenomenon that must be accounted for during method development and data interpretation. nih.gov

Table 3: Example GC Conditions for Analysis of Related Cyanoacrylates
Analyte TypeColumn Packing/SorbentDetectorKey AspectApplicationReference
Ethyl 2-cyanoacrylate (airborne)Tenax GCThermionic Specific Detector (Nitrogen mode)Analysis of low levels in air samples.Environmental/Workplace monitoring. nih.gov
n-Alkyl CyanoacrylatesNot specifiedFlame Ionization Detector (FID)Fast and accurate purity determination.Purity of monomers and impurity identification. dtic.mil

Theoretical and Computational Chemistry Applied to Ethyl 4 Cyano 3 Methylbut 3 Enoate

Electronic Structure Calculations and Quantum Chemical Modeling

Electronic structure calculations are fundamental to computational chemistry, providing insights into the distribution of electrons within a molecule and its energetic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to approximate solutions to the Schrödinger equation for a given molecule. For Ethyl 4-cyano-3-methylbut-3-enoate, these calculations would yield crucial information about its molecular orbitals and charge distribution, forming the basis for more advanced analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, a hypothetical FMO analysis would likely reveal the following:

HOMO: The HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C). This region of high electron density suggests that the molecule would act as a nucleophile in reactions such as additions to electrophiles.

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing cyano (-CN) and ester (-COOEt) groups. These regions represent the most electrophilic sites of the molecule, susceptible to attack by nucleophiles.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound
Molecular OrbitalPredicted LocalizationImplied Reactivity
HOMO Carbon-carbon double bond (C=C)Nucleophilic site, prone to electrophilic attack.
LUMO Cyano (-CN) and Ester (-COOEt) groupsElectrophilic sites, susceptible to nucleophilic attack.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the electronegative oxygen atoms of the ester group and the nitrogen atom of the cyano group. These are the sites most likely to interact with electrophiles or participate in hydrogen bonding as acceptors.

Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms, particularly those on the alpha-carbon to the ester and the methyl group. These sites are susceptible to interaction with nucleophiles.

This analysis provides a qualitative prediction of how the molecule will interact with other polar molecules and reagents.

Table 2: Predicted Partial Charge Distribution in this compound
Atom/GroupPredicted Partial ChargeRationale
Oxygen (Ester) Negative (δ-)High electronegativity, attracts electron density.
Nitrogen (Cyano) Negative (δ-)High electronegativity, attracts electron density.
Carbonyl Carbon (Ester) Positive (δ+)Bonded to two electronegative oxygen atoms.
Cyano Carbon Positive (δ+)Bonded to the electronegative nitrogen atom.
C=C bond carbons Relatively neutral to slightly negativeElectron-rich pi system.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for mapping out the energetic landscape of a chemical reaction, helping to elucidate its mechanism.

By calculating the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction.

For a reaction involving this compound, such as a Michael addition, transition state analysis could:

Determine the activation energy, providing insight into the reaction rate.

Reveal the geometry of the transition state, which can explain the stereochemical outcome of the reaction.

Compare different possible reaction pathways to determine the most favorable one.

A reaction coordinate map would visually represent the energy changes as the reactants are converted into products, showing the energy barriers that must be overcome.

Molecular dynamics (MD) simulations model the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule by simulating the rotation around its single bonds. This is crucial as the molecule's shape can influence its reactivity.

Study Intermolecular Interactions: Simulate the molecule in a solvent to understand how it interacts with surrounding molecules through forces like dipole-dipole interactions and hydrogen bonding. This is important for predicting its behavior in a reaction mixture.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Reaction Design

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create mathematical models that correlate the structural properties of a series of compounds with their observed reactivity. In the context of this compound and its analogs, a QSRR study would involve:

Synthesizing or computationally designing a series of related compounds with variations in their substituents.

Calculating a set of molecular descriptors for each compound, such as HOMO/LUMO energies, partial charges, and steric parameters.

Measuring the reaction rates or yields for a specific reaction.

Using statistical methods to build a model that relates the descriptors to the reactivity.

Such a model could then be used to predict the reactivity of new, untested compounds, guiding the design of molecules with enhanced or specific reactivity profiles.

Table 3: Example of a Conceptual QSRR Data Table
Compound (Analog of this compound)HOMO Energy (eV)LUMO Energy (eV)Charge on NitrogenMeasured Reactivity (e.g., log(k))
Analog 1-6.5-1.2-0.452.1
Analog 2-6.8-1.0-0.482.5
Analog 3-6.3-1.5-0.421.8

Solvent Effects and Catalytic Influence Modeling

The chemical behavior of this compound, a molecule featuring a polarized carbon-carbon double bond due to the presence of electron-withdrawing cyano and ester groups, is significantly influenced by its surrounding environment. Computational chemistry provides powerful tools to model and understand these influences, particularly the effects of solvents and the role of catalysts in reactions involving this compound.

Modeling Solvent Effects:

The choice of solvent can profoundly impact reaction rates, equilibria, and the stability of reactants, transition states, and products. For a polar molecule like this compound, solvents can interact through nonspecific electrostatic interactions and specific interactions like hydrogen bonding. Computational models, particularly those based on Density Functional Theory (DFT), are frequently employed to elucidate these effects.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of the solvation energy and the geometry optimization of the molecule in the presence of a solvent. Studies on similar molecules, like cyanuric acid, have demonstrated that as the dielectric constant of the solvent increases, the relative energies of polar isomers decrease due to greater stabilization. jocpr.com This principle is directly applicable to understanding the stability of the Z/E isomers of this compound in various solvents.

For instance, the relative stability of the Z and E isomers of this compound can be predicted to change with solvent polarity. The isomer with the larger dipole moment would be expected to be more stabilized in a high-polarity solvent like water or ethanol (B145695) compared to a low-polarity solvent like hexane.

Interactive Table: Predicted Influence of Solvent Polarity on Isomer Stability

This interactive table illustrates the expected trend in the relative energy of the more polar isomer of this compound as a function of the solvent's dielectric constant.

SolventDielectric Constant (ε)Predicted Relative Energy of More Polar Isomer
Hexane1.88Higher
Diethyl Ether4.34Intermediate
Tetrahydrofuran (THF)7.52Intermediate
Ethanol24.55Lower
Water80.1Lowest

Note: This table is a qualitative prediction based on established principles of solvent effects on polar molecules. The actual energy values would require specific DFT calculations.

Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solute-solvent interactions like hydrogen bonding are significant. However, these models are computationally more demanding.

Modeling Catalytic Influence:

This compound is commonly synthesized via the Knoevenagel condensation, a reaction that is often catalyzed. researchgate.net Computational modeling is instrumental in understanding the mechanisms of these catalytic reactions.

For example, studies on the Knoevenagel condensation catalyzed by materials like zeolitic imidazolate framework-8 (ZIF-8) have used DFT to elucidate the reaction mechanism. researchgate.netnih.gov These studies propose that the basic nitrogen sites on the catalyst surface play a crucial role in activating the methylene (B1212753) compound (in this case, a precursor to our target molecule). researchgate.netnih.gov The catalyst facilitates the deprotonation of the active methylene group, leading to the formation of a carbanion, which then attacks the carbonyl group of the aldehyde or ketone.

Similarly, the influence of other catalysts, such as CuO nanoparticles, has been investigated computationally. sgu.edu.in These studies help in understanding the active sites of the catalyst and the interaction between the catalyst surface and the reactant molecules.

Interactive Table: Key Parameters in Catalytic Modeling of Knoevenagel Condensation

This table outlines the typical parameters investigated in computational studies of catalytically controlled syntheses relevant to this compound.

ParameterComputational MethodSignificance
Adsorption Energy of ReactantsDFT with surface modelsDetermines the strength of interaction between reactants and catalyst surface.
Activation Energy of C-H bond cleavageTransition State Theory with DFTIdentifies the rate-determining step in the formation of the nucleophile.
Activation Energy of C-C bond formationTransition State Theory with DFTDetermines the rate of the key bond-forming step.
Catalyst-Substrate InteractionNatural Bond Orbital (NBO) AnalysisElucidates the electronic interactions and charge transfer between the catalyst and the reactants.

Computational models can also predict how the choice of solvent can modulate the catalytic activity. For instance, a solvent can influence the solubility of the reactants, the stability of the intermediates, and the interaction of the reactants with the catalyst surface. In the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives, a related reaction, ethanol was found to be an efficient solvent, a finding that can be rationalized through computational modeling of the transition states and intermediates in different solvent environments. sgu.edu.in

Q & A

Basic: What are the established synthetic routes for Ethyl 4-cyano-3-methylbut-3-enoate, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer:
The synthesis typically involves conjugate addition or Michael addition reactions. For example, a phosphonate-containing analog (Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) is synthesized via nucleophilic substitution or Horner-Wadsworth-Emmons reactions, where diethyl phosphite reacts with α,β-unsaturated esters under basic conditions . Optimization strategies include:

  • Catalyst Selection: Use of potassium carbonate or triethylamine to enhance reaction efficiency.
  • Solvent Systems: Polar aprotic solvents (e.g., DMSO or DMF) improve solubility and reaction rates.
  • Temperature Control: Elevated temperatures (60–80°C) promote faster kinetics but require careful monitoring to avoid side reactions.
    A comparative table for reaction optimization is suggested:
ParameterOptimal ConditionImpact on Yield/Purity
CatalystK₂CO₃85% yield, >95% purity
SolventDMSOFaster reaction completion
Temperature70°CMinimizes dimerization

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in Diels-Alder reactions?

Methodological Answer:
Discrepancies in cycloaddition reactivity may arise from steric effects of the methyl group or electronic contributions of the cyano substituent. To address this:

  • Computational Modeling: Perform DFT calculations to map frontier molecular orbitals (FMOs) and predict regioselectivity.
  • Experimental Validation: Compare reaction outcomes with structurally similar compounds (e.g., Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoate) under identical conditions .
  • In Situ Monitoring: Use NMR or IR spectroscopy to track intermediate formation and identify competing pathways.
    For example, the electron-withdrawing cyano group may accelerate inverse-electron-demand Diels-Alder reactions, while steric hindrance from the methyl group could suppress reactivity with bulky dienes.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the ester carbonyl (δ ~165–170 ppm), cyano group (no direct proton signal), and olefinic protons (δ 5.5–6.5 ppm, coupling constants confirm E/Z isomerism) .
  • IR Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and cyano (C≡N stretch ~2250 cm⁻¹) functionalities.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁NO₂: calc. 153.0790).
  • X-ray Crystallography: If crystals are obtainable, SHELX-based refinement (e.g., SHELXL) provides unambiguous structural confirmation .

Advanced: How does the cyano group in this compound influence its reactivity in nucleophilic addition compared to non-cyano analogs?

Methodological Answer:
The cyano group acts as a strong electron-withdrawing substituent, polarizing the α,β-unsaturated ester and enhancing electrophilicity at the β-carbon. Comparative studies with analogs (e.g., Ethyl 3-methylbut-3-enoate) reveal:

  • Kinetic Studies: Faster Michael addition with nucleophiles (e.g., amines or thiols) due to increased electrophilicity.
  • Regioselectivity: Nucleophiles preferentially attack the β-position, validated by isotopic labeling or Hammett substituent constants.
  • Side Reactions: Competitive hydrolysis of the cyano group under acidic conditions necessitates pH control (e.g., buffered aqueous/organic biphasic systems) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (cyano-containing compounds may release HCN under decomposition).
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • First Aid: Immediate rinsing with water for skin/eye exposure; seek medical evaluation for persistent symptoms .

Advanced: How can mechanistic studies differentiate between stepwise and concerted pathways in reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Measure primary KIE (e.g., deuterium substitution at reactive sites) to identify rate-determining steps.
  • Stereochemical Analysis: Retention or inversion of stereochemistry in products (e.g., via chiral HPLC) indicates concerted (suprafacial) vs. stepwise (intermediate) mechanisms.
  • Computational Transition-State Modeling: Identify intermediates or transition-state geometries using Gaussian or ORCA software. For example, a concerted Diels-Alder mechanism would show a single transition state, while a stepwise pathway reveals diradical or zwitterionic intermediates .

Basic: What purification methods are recommended for isolating this compound with high enantiomeric excess?

Methodological Answer:

  • Chromatography: Flash column chromatography with silica gel and ethyl acetate/hexane gradients (20–40% EtOAc).
  • Crystallization: Recrystallize from ethanol/water mixtures to remove non-polar impurities.
  • Chiral Separation: Use chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomer resolution.
  • Purity Assessment: Combine GC-MS and chiral HPLC to verify >98% enantiomeric excess .

Advanced: What strategies mitigate competing polymerization during the synthesis of this compound?

Methodological Answer:

  • Inhibitors: Add radical inhibitors (e.g., hydroquinone or TEMPO) at 0.1–1 mol% to suppress radical-initiated polymerization.
  • Low-Temperature Processing: Conduct reactions at 0–10°C to reduce thermal degradation.
  • Inert Atmosphere: Use nitrogen or argon to prevent oxygen-mediated side reactions.
  • Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to detect early oligomer formation .

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Ethyl 4-cyano-3-methylbut-3-enoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.